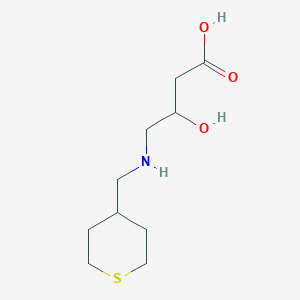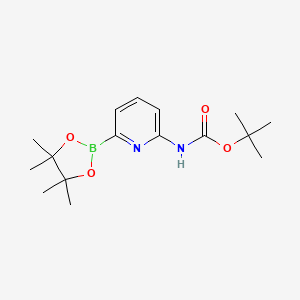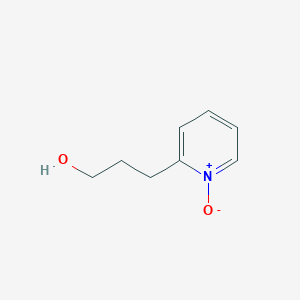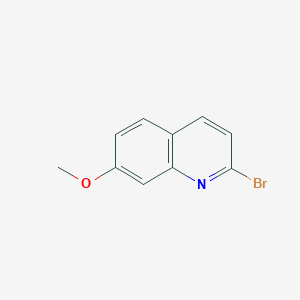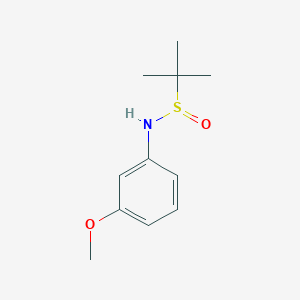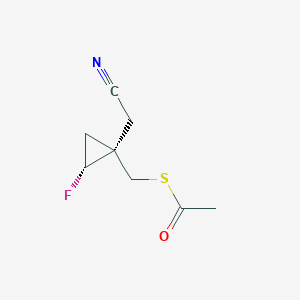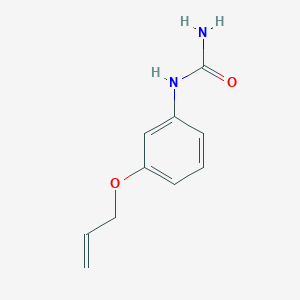
1-(3-(Allyloxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Allyloxy)phenyl)urea is an organic compound that belongs to the class of N-substituted ureas It features an allyloxy group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Allyloxy)phenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields and chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, but it is still widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Allyloxy)phenyl)urea undergoes various chemical reactions, including:
Oxidation: Allylic oxidations are common for compounds containing allyl groups.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents like 4-nitrophenyl-N-benzylcarbamate and hydrogenolysis.
Major Products Formed
Scientific Research Applications
1-(3-(Allyloxy)phenyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Allyloxy)phenyl)urea involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-(Allyloxy)phenyl)urea is unique due to its specific structure, which includes an allyloxy group attached to a phenyl ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)12-10(11)13/h2-5,7H,1,6H2,(H3,11,12,13) |
InChI Key |
GLBUBBDTSKUNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




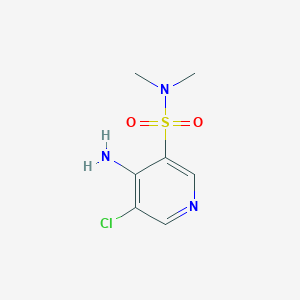
![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
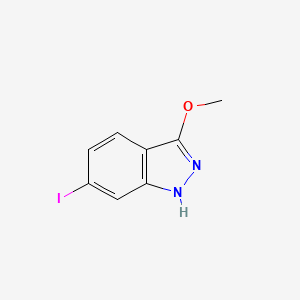

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)

